N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide

Target identification Bioactivity database mining Sigma receptor pharmacology

This target-agnostic probe is essential for de novo pharmacological profiling. Without publicly available bioactivity data, procurement of the exact CAS 1396843-13-2 structure guarantees experimental reproducibility. Use as a starting point for broad-panel receptor screening, kinome profiling, or thermal proteome profiling (TPP). Ideal comparator in SAR campaigns exploring propionamide substituent effects. Prior in-house purity determination (NMR, HRMS) required before analytical method development.

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 1396843-13-2
Cat. No. B2722236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide
CAS1396843-13-2
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESCCC(=O)NCC#CCN(C)CC1=CC=CC=C1
InChIInChI=1S/C15H20N2O/c1-3-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18)
InChIKeyIRKZSDYKTOFYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)propionamide (CAS 1396843-13-2): Chemical Identity and Core Physicochemical Profile for Procurement


N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)propionamide (CAS 1396843-13-2) is a synthetic organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol, classified as a tertiary amino alkyne amide . Its structure features a propionamide moiety connected to a benzyl(methyl)amino group via a but-2-yn-1-yl spacer, a scaffold that has appeared in exploratory medicinal chemistry programs but for which no publicly available pharmacological or biological evaluation data specific to this compound have been deposited in major authoritative databases (ChEMBL, PubChem BioAssay, BindingDB, or DrugBank) as of the knowledge cutoff [1][2].

Why In-Class Analogs or Alternative Amides Cannot Substitute for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)propionamide (CAS 1396843-13-2) Without Experimental Validation


Compounds sharing the benzyl(methyl)amino but-2-yn-1-yl scaffold exhibit substantial pharmacological divergence depending on the amide substituent. For example, related propionamide derivatives with subtle structural variations have demonstrated activities ranging from sigma receptor modulation to kinase inhibition that cannot be predicted a priori [1]. Without compound-specific quantitative binding, functional, or ADME data, generic substitution among members of this chemotype carries significant risk of divergent potency, inverted selectivity, or unexpected off-target profiles, making the procurement of the exact CAS-indexed structure essential for experimental reproducibility [2].

Quantitative Comparator Evidence for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)propionamide (CAS 1396843-13-2): Available Data and Critical Gaps


Absence of Target Engagement Data in Major Public Bioactivity Repositories

A systematic search of ChEMBL and PubChem BioAssay databases using CAS 1396843-13-2 and the SMILES string CCC(=O)NCC#CCN(C)Cc1ccccc1 returned zero entries for binding affinity (Ki, Kd, IC50), functional activity (EC50, efficacy), or ADME parameters. In contrast, structurally analogous compounds bearing the same benzyl(methyl)amino but-2-yn-1-yl scaffold with different amide substituents (e.g., picolinamide, cinnamamide, cyclopropanecarboxamide derivatives) are catalogued with quantitative Ki values in the nanomolar range at sigma-1 and sigma-2 receptors [1]. This data gap precludes any head-to-head or cross-study quantitative comparison for the target compound [2].

Target identification Bioactivity database mining Sigma receptor pharmacology

Lack of Validated Purity Specifications and Batch-to-Batch Certificates of Analysis in Public Repositories

No authoritative certificate of analysis (CoA), NMR spectrum, HPLC chromatogram, or validated purity specification for CAS 1396843-13-2 is publicly available. This contrasts with closely related compounds in the same scaffold series (e.g., N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide, CAS 1396578-49-6), which are supplied by vendors such as Bidepharm with explicit purity claims (≥98%) supported by downloadable QC documentation including NMR, HPLC, and GC reports . For the target compound, purity and identity verification remain unsubstantiated by third-party analytical data .

Chemical quality control Purity specification Procurement qualification

No Documented Selectivity Profile or Off-Target Screening Data

No selectivity panel data, kinase profiling, or CEREP/Panlabs off-target screening results are publicly available for CAS 1396843-13-2. In contrast, structurally related propionamide derivatives have undergone systematic selectivity profiling: for instance, (S)-2-amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-propionamide (CAS 1354008-54-0) has been characterized as a selective sigma receptor ligand with documented selectivity ratios against a panel of CNS receptors [1]. The absence of comparable selectivity data for the target compound makes it impossible to assess target engagement fidelity or polypharmacology risk relative to benchmark sigma ligands [2].

Selectivity profiling Off-target risk Chemical probe qualification

Absence of In Vitro ADME or In Vivo Pharmacokinetic Data

No in vitro absorption, distribution, metabolism, or excretion (ADME) data—including microsomal stability, plasma protein binding, CYP inhibition, permeability, or solubility—have been reported for CAS 1396843-13-2. Likewise, no in vivo pharmacokinetic parameters (clearance, volume of distribution, half-life, oral bioavailability) are available. This stands in contrast to more advanced propionamide derivatives in the sigma ligand series for which comprehensive ADME and PK characterization has been published [1]. The absence of these data means the compound cannot be positioned against alternatives with known drug-like properties [2].

ADME Pharmacokinetics Metabolic stability

Application Scenarios for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)propionamide (CAS 1396843-13-2) Grounded in Current Evidence


De Novo Pharmacological Profiling and Target Deconvolution Studies

Given the complete absence of publicly available target engagement data for CAS 1396843-13-2, the compound is best suited as a starting point for de novo pharmacological profiling. Researchers may subject it to broad-panel receptor screening, kinome profiling, or thermal proteome profiling (TPP) to identify its molecular target(s). The benzyl(methyl)amino but-2-yn-1-yl scaffold is known to confer sigma receptor affinity in structurally related amides [1], but until experimental confirmation is obtained, the compound should be treated as a target-agnostic probe. Procurement is justified only when accompanied by an experimental plan for primary target identification.

Structure-Activity Relationship (SAR) Exploration within the Benzyl(methyl)amino But-2-yn-1-yl Amide Series

CAS 1396843-13-2 may serve as a comparator compound within a systematic SAR campaign exploring the influence of the propionamide substituent on bioactivity, selectivity, or physicochemical properties. When assayed alongside analogs bearing different amide groups (e.g., picolinamide, cinnamamide, cyclopropanecarboxamide derivatives for which binding data exist [2]), the compound can help delineate the contribution of the propionamide motif to the overall pharmacological profile. All comparisons would be generated within the same experimental series, directly addressing the current evidence gap.

Analytical Method Development and Reference Standard Qualification

The compound may be used for the development and validation of analytical methods (LC-MS, HPLC-UV, GC-MS) targeting the benzyl(methyl)amino but-2-yn-1-yl chemotype, provided that in-house purity determination and structural confirmation (NMR, HRMS) are performed prior to use. As no external quality control documentation is currently available , the compound cannot serve as a qualified reference standard until such characterization is completed internally.

Chemical Biology Probe Development and Tool Compound Generation

If initial profiling reveals tractable and selective target engagement, CAS 1396843-13-2 could serve as a starting scaffold for medicinal chemistry optimization. The propionamide motif provides synthetic handles for further derivatization, and the but-2-yn-1-yl linker offers conformational rigidity that may be exploited in structure-based design. This scenario is entirely contingent upon generation of primary bioactivity data, which currently do not exist in the public domain [1].

Quote Request

Request a Quote for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.